2(3H)-Benzoxazolone,3-amino-(9CI) 2(3H)-Benzoxazolone,3-amino-(9CI)
Brand Name: Vulcanchem
CAS No.: 17823-06-2
VCID: VC21078315
InChI: InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2
SMILES: C1=CC=C2C(=C1)N(C(=O)O2)N
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

2(3H)-Benzoxazolone,3-amino-(9CI)

CAS No.: 17823-06-2

Cat. No.: VC21078315

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Benzoxazolone,3-amino-(9CI) - 17823-06-2

Specification

CAS No. 17823-06-2
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name 3-amino-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2
Standard InChI Key QNYMGRSWHDGVEL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)O2)N
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)O2)N

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

2(3H)-Benzoxazolone,3-amino-(9CI) is characterized by the following key identifiers:

  • CAS Registry Number: 17823-06-2

  • Molecular Formula: C7H6N2O2

  • Molecular Weight: 150.13 g/mol

  • Synonyms: 3-Aminobenzoxazol-2(3H)-one; 3-Amino-2,3-dihydrobenzoxazole-2-one

Structural Characteristics

The compound features a benzoxazolone core with an amino group (-NH2) attached at the 3-position, specifically at the nitrogen of the oxazolone ring. This positioning distinguishes it from other aminobenzoxazolone isomers where the amino group is located on the benzene ring portion. The benzoxazolone scaffold consists of a benzene ring fused to an oxazolone heterocycle, creating a bicyclic system with both aromatic and lactone characteristics.

The unique position of the amino group at the nitrogen atom in the oxazolone ring (rather than on the benzene portion) significantly influences the compound's electronic distribution, reactivity profiles, and hydrogen bonding capabilities. This structural feature makes 2(3H)-Benzoxazolone,3-amino-(9CI) particularly interesting for specialized applications in organic synthesis and medicinal chemistry.

Comparative Analysis with Related Compounds

Aminobenzoxazolone Isomers

A comparative analysis of different aminobenzoxazolone isomers reveals important structural differences that influence their physicochemical properties and potential applications:

Property2(3H)-Benzoxazolone,3-amino-(9CI)2(3H)-Benzoxazolone,4-amino-(9CI)2(3H)-Benzoxazolone,5-amino-(9CI)2(3H)-Benzoxazolone,7-amino-(9CI)
CAS Number17823-06-281900-93-814733-77-881282-60-2
Molecular FormulaC7H6N2O2C7H6N2O2C7H6N2O2C7H6N2O2
Molecular Weight150.13150.13150.13150.13
Amino PositionN of oxazolone ringPosition 4 on benzene ringPosition 5 on benzene ringPosition 7 on benzene ring
Melting PointNot documentedNot documented206-208°CNot documented
pKaNot documentedNot documented9.07±0.70 (Predicted)9.06±0.70 (Predicted)
Storage ConditionsNot documentedNot documentedDark place, inert atmosphere, room temperatureUnder inert gas at 2–8°C
Physical FormNot documentedNot documentedPowder to crystalPowder to crystal

The parent compound, 2(3H)-Benzoxazolone (CAS: 59-49-4), has been more extensively characterized with properties including a melting point of approximately 137.5°C (410.65 ± 1.50 K) and a calculated LogP (octanol/water) of 0.639 .

Distinctive Features of the 3-Amino Derivative

Unlike its positional isomers, 2(3H)-Benzoxazolone,3-amino-(9CI) features the amino group directly on the heterocyclic nitrogen rather than on the benzene ring. This structural arrangement creates several distinctive features:

  • The amino group is positioned adjacent to a carbonyl function, potentially facilitating intramolecular hydrogen bonding

  • N-substitution likely alters the typical tautomeric equilibria of the benzoxazolone scaffold

  • The compound presents a unique electronic distribution pattern compared to its isomers

  • The positioning creates a hydrazide-like structural motif that may influence its chemical reactivity

Application AreaActivityMechanism/TargetReference
Anti-inflammatoryReduction of edemaPossibly COX/lipoxygenase pathways
AnalgesicPain reduction in animal modelsMultiple possible mechanisms
Enzyme InhibitionInhibition of sphingosine-1-phosphate transporterBinding to Spns2
AntimicrobialActivity against various bacterial strainsCell wall disruption/metabolic interference

Specific findings with other benzoxazolone derivatives include:

  • Compound 3e (6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) demonstrated significant analgesic activity in acetic acid writhing and hot plate tests in mice .

  • Reduced compounds (4a-4d) displayed considerable anti-inflammatory activity in the carrageenin-induced paw edema test .

  • 2-Aminobenzoxazole derivatives have shown potent inhibition of the sphingosine-1-phosphate transporter Spns2, with IC50 values in the nanomolar range .

The unique positioning of the amino group in 2(3H)-Benzoxazolone,3-amino-(9CI) might confer distinct pharmacological properties compared to its isomers, potentially offering advantages in selectivity, potency, or pharmacokinetic profile.

Current Research Gaps and Future Directions

Synthesis Development

Development of efficient, selective synthetic routes specifically for 2(3H)-Benzoxazolone,3-amino-(9CI) presents several research opportunities:

  • Optimization of N-selective amination strategies

  • Investigation of protecting group strategies for regioselective functionalization

  • Exploration of potential catalytic approaches to improve yields and selectivity

  • Development of scalable processes amenable to larger-scale production

Comprehensive Characterization

Detailed physicochemical characterization would significantly enhance understanding of this compound:

  • Determination of precise physical properties (melting point, solubility parameters, pKa values)

  • Crystallographic studies to confirm molecular structure and packing arrangement

  • Investigation of spectroscopic profiles (NMR, IR, UV-Vis)

  • Evaluation of stability under various conditions (pH, temperature, light)

  • Assessment of tautomeric behavior compared to other benzoxazolone derivatives

Biological Activity Assessment

Systematic biological evaluation could reveal unique properties distinct from positional isomers:

  • Comparative anti-inflammatory and analgesic activity screening

  • Target-based enzyme inhibition studies

  • Antimicrobial activity profiling

  • Cytotoxicity and cellular uptake studies

  • Structure-activity relationship development within the aminobenzoxazolone family

Computational Studies

Computational approaches could provide valuable insights into the compound's properties:

  • Molecular modeling to elucidate electronic distribution and reactivity sites

  • Docking studies with potential biological targets

  • Prediction of ADME properties

  • Quantum chemical calculations to understand tautomeric preferences

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